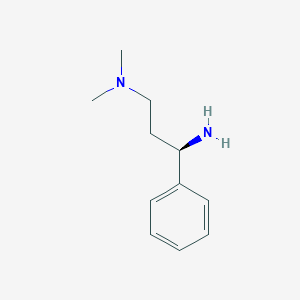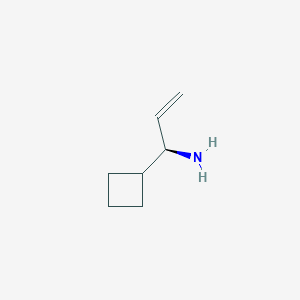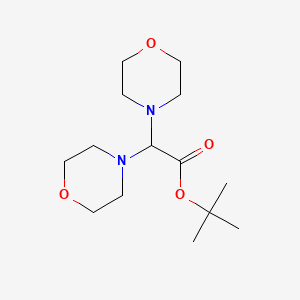![molecular formula C19H13N3O B13121653 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method involves the Stille coupling reaction of 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine with tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane . This is followed by a Vilsmeier-Haack reaction using N,N-Dimethylformamide and phosphorus oxychloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the pyrido[3,4-b]pyrazine core.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylpyrido[2,3-b]pyrazine: This compound has a similar core structure but differs in the positioning of the nitrogen atoms in the pyrido ring.
6-Amino-2,3-diphenylpyrido[2,3-b]pyrazine: This compound features an amino group at the 6 position, which can significantly alter its chemical properties and reactivity.
Uniqueness
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H13N3O |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2,3-diphenyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C19H13N3O/c23-19-18-15(11-12-20-19)21-16(13-7-3-1-4-8-13)17(22-18)14-9-5-2-6-10-14/h1-12H,(H,20,23) |
Clave InChI |
KLCWVQDQHQHRHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=C3)N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)




![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)





![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

